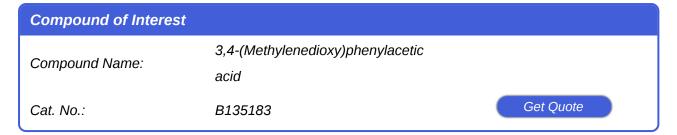


An In-depth Technical Guide to the NMR Spectrum Analysis of Homopiperonylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Homopiperonylic Acid, also known as 3-(1,3-benzodioxol-5-yl)propanoic acid. This document outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for spectrum acquisition, and a structural correlation of the spectral data.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR data for Homopiperonylic Acid, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift libraries and algorithms, providing a reliable reference for spectral analysis.

Predicted ¹H NMR Data



Atom Number	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
8	~11-12	Singlet, broad	-	1H
6	6.74	Doublet	7.9	1H
2	6.71	Singlet	-	1H
5	6.61	Doublet	7.9	1H
10	5.93	Singlet	-	2H
1	2.86	Triplet	7.6	2H
2	2.60	Triplet	7.6	2H

Predicted ¹³C NMR Data

Atom Number	Chemical Shift (δ) (ppm)
9	~179
4	~148
7	~146
3	~132
5	~122
1	~109
6	~108
10	~101
8	~36
7	~30

Structural and Spectral Correlation



The chemical structure of Homopiperonylic Acid with atom numbering corresponding to the NMR data tables is presented below. This allows for a direct correlation between the chemical environment of each nucleus and its corresponding spectral signal.

Caption: Chemical structure of Homopiperonylic Acid with atom numbering.

Experimental Protocol for NMR Spectrum Acquisition

This section details a standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like Homopiperonylic Acid.

Sample Preparation

- Weighing the Sample: Accurately weigh approximately 5-10 mg of Homopiperonylic Acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters (Typical for a 400 MHz Spectrometer)



• ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-16 ppm.

13C NMR:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
 (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

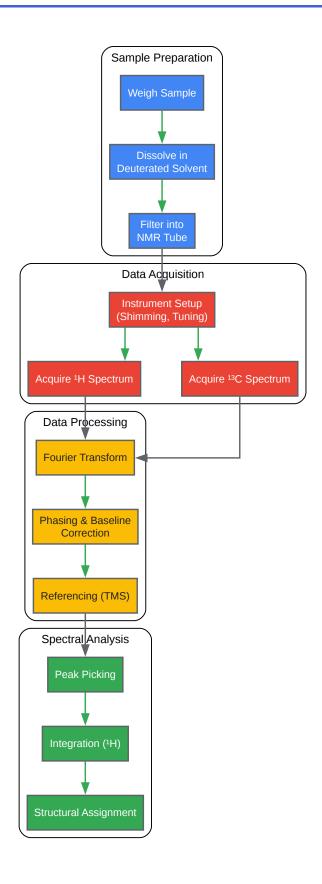


• Peak Picking: Identify and label the chemical shift of each peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.





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